3-(nonylsulfinyl)-1H-1,2,4-triazol-5-amine
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Overview
Description
3-(nonylsulfinyl)-1H-1,2,4-triazol-5-amine is an organosulfur compound that features a nonylsulfinyl group attached to a 1,2,4-triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the sulfinyl group imparts unique chemical properties, making it a valuable intermediate in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(nonylsulfinyl)-1H-1,2,4-triazol-5-amine typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and formamide.
Introduction of the nonylsulfinyl group: This step involves the sulfoxidation of a nonylthiol precursor using oxidizing agents like hydrogen peroxide or sodium periodate under controlled conditions to form the nonylsulfinyl group.
Attachment of the nonylsulfinyl group to the triazole ring: This is typically done through nucleophilic substitution reactions where the nonylsulfinyl group is introduced to the triazole ring under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes. These processes would optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-(nonylsulfinyl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced back to a thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
3-(nonylsulfinyl)-1H-1,2,4-triazol-5-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(nonylsulfinyl)-1H-1,2,4-triazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(methylsulfinyl)-1H-1,2,4-triazol-5-amine
- 3-(ethylsulfinyl)-1H-1,2,4-triazol-5-amine
- 3-(propylsulfinyl)-1H-1,2,4-triazol-5-amine
Uniqueness
3-(nonylsulfinyl)-1H-1,2,4-triazol-5-amine is unique due to the length of its nonyl chain, which can influence its lipophilicity and membrane permeability
Properties
IUPAC Name |
5-nonylsulfinyl-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4OS/c1-2-3-4-5-6-7-8-9-17(16)11-13-10(12)14-15-11/h2-9H2,1H3,(H3,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJXBLFEOXRQHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCS(=O)C1=NC(=NN1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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